4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline is a fluorinated aromatic amine featuring a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions and a methyl group at the 3-position of the aniline moiety.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-8-6-9(14)2-3-10(8)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXOYYJFJVXNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Aniline Precursors
A widely employed strategy involves substituting a halogen atom at the 4-position of 3-methylaniline with 3,3-difluoropyrrolidine. For example, 4-chloro-3-methylaniline reacts with 3,3-difluoropyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. This method yields the target compound in ~65–75% efficiency, with residual starting materials removed via column chromatography.
Mechanistic Insights :
Solvent and Base Optimization
Industrial-scale syntheses often employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene-water biphasic systems, improving reaction rates and yields to 82–88%. Elevated temperatures (110–120°C) and microwave-assisted conditions further reduce reaction times from 24 hours to 2–4 hours.
Transition Metal-Catalyzed Couplings
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 4-bromo-3-methylaniline and 3,3-difluoropyrrolidine offers superior regiocontrol. Using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C, this method achieves yields of 85–90%. Key advantages include tolerance for sensitive functional groups and minimal by-product formation.
Catalytic System Comparison :
Ullmann-Type Coupling
Copper(I)-mediated couplings, though less efficient than palladium systems, provide a cost-effective alternative. Reactions using CuI, 1,10-phenanthroline, and K₃PO₄ in dimethyl sulfoxide (DMSO) at 130°C yield 70–75% product. This method is favored in resource-limited settings despite longer reaction times (24–48 hours).
Continuous-Flow Synthesis
Jet Mixer and Solid Acid Catalysts
Adapting methodologies from 3-methyl-4-isopropylaniline synthesis, continuous-flow systems enhance scalability and safety. A two-component system mixes 3-methylaniline and 3,3-difluoropyrrolidine in a T-shaped jet mixer at 20–30°C, followed by reaction in a zirconium oxide-packed tubular reactor at 80–90°C. This approach achieves 90–95% conversion with residence times under 1 minute, minimizing decomposition pathways.
Flow Reactor Parameters :
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Residence Time | 40 s |
| Catalyst Loading | 6.0 g ZrO₂/mm² |
| Throughput | 10 L/h |
Advantages Over Batch Processes
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Rapid heat dissipation prevents thermal degradation.
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Automated control reduces human error and improves reproducibility.
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Solvent consumption decreases by 40% compared to batch methods.
Post-Synthetic Purification and Characterization
Isolation Techniques
Crude product isolation typically involves:
Analytical Validation
-
¹H NMR : Aromatic protons appear as doublets at δ 6.8–7.2 ppm, while pyrrolidine protons resonate as multiplets at δ 2.9–3.5 ppm.
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HPLC : Retention time of 8.2 min (C18 column, acetonitrile-water 70:30).
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Mass Spectrometry : Molecular ion peak at m/z 236.1 [M+H]⁺ confirms molecular weight.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Modifications in Pyrrolidine/Aniline Derivatives
The compound’s structural uniqueness lies in the 3,3-difluoropyrrolidine group. Key analogs and their distinguishing features include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated pyrrolidines, such as those in CP-93,393 (a CNS drug candidate), resist rapid oxidative metabolism due to fluorine’s electron-withdrawing effects. However, cleavage of aromatic rings (e.g., pyrimidine in CP-93,393) remains a risk .
- Lipophilicity : The methyl group on the aniline moiety likely reduces hydrophilicity compared to analogs with polar substituents (e.g., -OH or -OCH₃), improving membrane permeability .
Biological Activity
4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline is a fluorinated aromatic amine that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety. The incorporation of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.
The biological activity of this compound is largely attributed to its role as an inhibitor of dipeptidyl peptidase IV (DPP4). DPP4 is a serine protease involved in glucose metabolism; by inhibiting this enzyme, the compound can prolong the physiological effects of incretin hormones, thereby improving glycemic control. Additionally, the compound may interact with other molecular targets, influencing various signaling pathways.
Biological Assays and Findings
Recent studies have explored the compound's efficacy in several biological assays:
- Enzyme Inhibition : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase and cholinesterases. This suggests potential applications in managing diabetes and Alzheimer's disease .
- Antiproliferative Activity : The compound has shown promising antiproliferative effects against cancer cell lines. For instance, it was evaluated in a study where it displayed IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent in oncology .
Case Studies
- Diabetes Management : A study involving diabetic rat models demonstrated that compounds similar to this compound significantly reduced blood glucose levels when administered. The mechanism was attributed to enhanced insulin sensitivity and modulation of glucose metabolism pathways .
- Cancer Research : In a xenograft model of leukemia, the compound exhibited potent activity against BCR-ABL mutants, including the T315I mutation resistant to conventional therapies. This highlights its potential as a novel treatment option for resistant forms of cancer .
Research Applications
The versatility of this compound extends beyond basic research into practical applications:
- Medicinal Chemistry : It serves as a scaffold for designing new drugs targeting various diseases, particularly those related to metabolic disorders and cancer.
- Material Science : The unique electronic properties of this compound make it suitable for use in organic electronics and advanced materials.
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline, and what key intermediates are involved?
- Methodological Answer : Two primary routes are documented:
Nucleophilic Aromatic Substitution : React 3-methyl-4-nitroaniline with 3,3-difluoropyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by nitro group reduction using H₂/Pd-C or NaBH₄ .
Reductive Amination : Couple 3-methyl-4-aminobenzaldehyde with 3,3-difluoropyrrolidine using NaBH₄/I₂ in THF, a method validated for structurally similar fluorinated anilines .
- Key Intermediates : 3-Methyl-4-nitroaniline (pre-substitution), 3,3-difluoropyrrolidine (amine donor), and 3-methyl-4-aminobenzaldehyde (reductive amination precursor).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Use DMSO-d₆ to resolve aromatic protons (δ 6.5–7.5 ppm, coupling patterns for substitution position) and fluorine coupling (J ≈ 250 Hz for difluoropyrrolidine) .
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- HPLC-MS (ESI+) : Confirm molecular ion [M+H]⁺ (calc. 241.1) and assess purity (>95% by UV at 280 nm) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at -20°C under argon in amber glass vials. Degradation studies of fluorinated anilines show increased stability with desiccants (e.g., silica gel) and pH-neutral environments . Avoid prolonged light exposure (>48 hrs) or temperatures >30°C.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize 3,3-difluoropyrrolidine dimerization during synthesis?
- Methodological Answer :
- Kinetic Control : Add difluoropyrrolidine slowly (0.5 mL/min) at 0–5°C to reduce exothermic side reactions.
- Solvent Optimization : Use DMF with 2.5 eq K₂CO₃, achieving 82% yield via microwave-assisted heating (80°C, 15 min) .
- Byproduct Monitoring : Track dimer formation (m/z 215.1) via LC-MS and adjust stoichiometry if dimer exceeds 5%.
Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Apply B3LYP/6-311+G** to map electrostatic potential surfaces, identifying electron-rich aromatic positions (C-2 and C-5) as nucleophilic sites.
- Fukui Indices : Compare with experimental bromination results (e.g., regioselectivity at C-2) to validate computational predictions .
Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic Testing : Shake 50 mg compound in 5 mL solvent (n=3) at 25°C for 24 hrs. Analyze supernatants by UV-Vis (λmax 280 nm).
- Polymorph Control : Pre-treat samples with thermal cycling (heat to 100°C, cool to -20°C) to eliminate crystal form variations. Document solubility as:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 12 ± 2 |
| Hexane | <0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
